6-(1-Chlorocyclopropyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-(1-Chlorocyclopropyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a chlorocyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Chlorocyclopropyl)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-chlorocyclopropane with a pyrimidine derivative in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(1-Chlorocyclopropyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the cyclopropyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or hydroxylated derivatives.
Reduction Reactions: Reduction can lead to the formation of dechlorinated or hydrogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of hydroxylated or oxide derivatives.
Reduction: Formation of dechlorinated or hydrogenated derivatives.
Scientific Research Applications
6-(1-Chlorocyclopropyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent and other therapeutic applications.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(1-Chlorocyclopropyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 6-(1-Bromocyclopropyl)pyrimidine-2,4(1H,3H)-dione
- 6-(1-Fluorocyclopropyl)pyrimidine-2,4(1H,3H)-dione
- 6-(1-Iodocyclopropyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
6-(1-Chlorocyclopropyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research and development .
Properties
Molecular Formula |
C7H7ClN2O2 |
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Molecular Weight |
186.59 g/mol |
IUPAC Name |
6-(1-chlorocyclopropyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H7ClN2O2/c8-7(1-2-7)4-3-5(11)10-6(12)9-4/h3H,1-2H2,(H2,9,10,11,12) |
InChI Key |
DWHISEFQAQCLRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=O)NC(=O)N2)Cl |
Origin of Product |
United States |
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